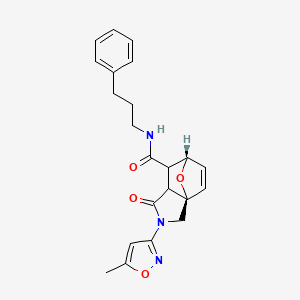
Cbz-Leu-Tyr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-Leu-Tyr-OH, also known as N-benzyloxycarbonyl-L-leucyl-L-tyrosine, is a dipeptide compound. It is composed of leucine and tyrosine amino acids, with a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus. This compound is often used in peptide synthesis and has applications in various scientific fields due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Cbz-Leu-Tyr-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Cbz group is used to protect the amino terminus of the leucine residue, preventing unwanted side reactions during the synthesis. The synthesis involves the following steps:
Attachment of the first amino acid: The Cbz-Leu is attached to the resin.
Deprotection: The Cbz group is removed to expose the amino group.
Coupling: The next amino acid, tyrosine, is coupled to the deprotected amino group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of large quantities of the peptide. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Cbz-Leu-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target the Cbz protecting group, converting it to a free amine.
Substitution: The Cbz group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the Cbz group.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Cbz group and introduce other functional groups.
Major Products Formed
Oxidation: Dityrosine and other oxidized tyrosine derivatives.
Reduction: Free amine derivatives of the peptide.
Substitution: Peptides with different protecting groups or functional modifications.
科学研究应用
Cbz-Leu-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of Cbz-Leu-Tyr-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the constituent amino acids. The Cbz group can also influence the compound’s stability and reactivity, affecting its interactions with other molecules.
相似化合物的比较
Cbz-Leu-Tyr-OH can be compared with other similar compounds, such as:
Cbz-Leu-Phe-OH: Similar structure but with phenylalanine instead of tyrosine.
Cbz-Leu-Gly-OH: Contains glycine instead of tyrosine.
Cbz-Leu-Met-OH: Contains methionine instead of tyrosine.
Uniqueness
This compound is unique due to the presence of the tyrosine residue, which imparts specific chemical and biological properties. The hydroxyl group in tyrosine allows for additional hydrogen bonding and interactions, making it distinct from other dipeptides.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it a valuable tool in peptide synthesis, biological research, and industrial applications
属性
分子式 |
C23H28N2O6 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)/t19-,20-/m0/s1 |
InChI 键 |
LYFZBGIZNYYJJR-PMACEKPBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


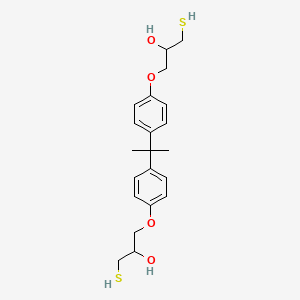

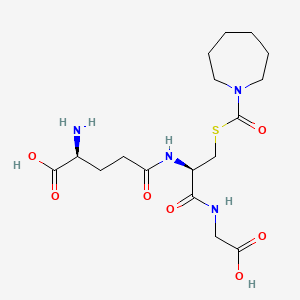

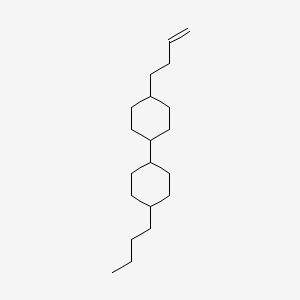
![3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B13826597.png)

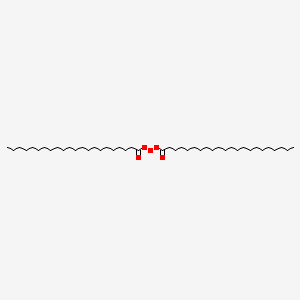
![[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)](/img/structure/B13826608.png)
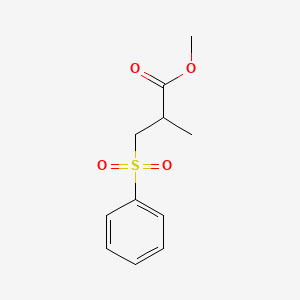
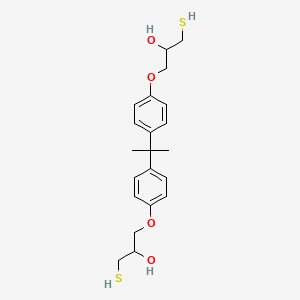
![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
